![molecular formula C10H10F3N3 B1483151 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098078-71-6](/img/structure/B1483151.png)
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a trifluoromethyl group (-CF3) and a cyclopropylmethyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could potentially be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound. The cyclopropylmethyl group could add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo reactions at the pyrazole ring, such as electrophilic aromatic substitution. The trifluoromethyl group might also be susceptible to reactions, such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, including the positions of the substituents on the pyrazole ring .Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves the trifluoromethylation of carbon-centered radical intermediates . This compound can proceed in good yields for various substrates in the presence of a catalytic amount of CuOAc and 2,4,6-collidine in ethyl acetate under mild reaction conditions at room temperature .
Biochemical Pathways
The compound is involved in the process of trifluoromethylation, which is a key reaction in the synthesis of many pharmaceuticals and agrochemicals .
Result of Action
The compound’s trifluoromethylation activity suggests that it may modify the properties of other molecules, potentially affecting their function .
Action Environment
The compound’s reaction conditions suggest that it can operate effectively at room temperature in the presence of certain catalysts .
Advantages and Limitations for Lab Experiments
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a versatile building block for the synthesis of heterocycles, such as pyrazoles, triazoles, and tetrazoles. It is relatively easy to synthesize and can be isolated by recrystallization. However, it is not a very stable compound and is susceptible to hydrolysis and oxidation.
Future Directions
The potential applications of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile in the synthesis of biologically active compounds and other organic compounds are still being explored. Possible future directions include the synthesis of new compounds with potential applications in the pharmaceutical and agrochemical industries, as well as the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Scientific Research Applications
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has been used as a key intermediate in the synthesis of a number of biologically active compounds, such as the anticonvulsant drug phenytoin, the anti-inflammatory drug ibuprofen, and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of other organic compounds, including some with potential applications in the pharmaceutical and agrochemical industries.
Safety and Hazards
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-8(3-4-14)6-16(15-9)5-7-1-2-7/h6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSOVHCVXZWOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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